N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse and depend on the specific substituents present on the isoxazole ring . For example, one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux can afford 5-substituted 3-aminoisoxazoles .Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on the synthesis and exploration of biological activities of compounds with structural features related to the target compound. For instance, compounds with thiazolo[5,4-c]pyridin moieties have been investigated for their antiproliferative activities, demonstrating significant effects in certain cases. The ability of these compounds to disrupt cell cycles and induce apoptosis highlights their potential in cancer research (Sarhan et al., 2010).
Antimicrobial and Antifungal Properties
Research into compounds incorporating thiazolo and furan moieties has also highlighted their antimicrobial and antifungal properties. Studies have reported the synthesis of various derivatives showing activity against gram-positive and gram-negative bacteria, as well as fungi, indicating their potential use in developing new antimicrobial agents (Patel & Patel, 2015).
Advanced Synthetic Approaches
The development of advanced synthetic approaches for compounds related to the target molecule has been a significant area of research. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the synthetic process, leading to compounds with potential biological activities. This highlights the importance of synthetic chemistry in facilitating the exploration of new drugs and materials (Sodha et al., 2003).
Antiprotozoal Agents
Compounds containing elements of the target structure have been synthesized and evaluated for their antiprotozoal activities, demonstrating significant efficacy against protozoal infections. This research contributes to the search for new treatments for diseases caused by protozoan parasites, highlighting the potential health applications of these chemical structures (Ismail et al., 2004).
Mechanism of Action
The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological target they interact with . For example, some isoxazole derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Properties
IUPAC Name |
N-[5-[2-(1,2-benzoxazol-3-yl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c25-18(9-15-13-3-1-2-4-16(13)28-23-15)24-7-5-14-17(10-24)29-20(21-14)22-19(26)12-6-8-27-11-12/h1-4,6,8,11H,5,7,9-10H2,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVKGXOXTCQBLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.